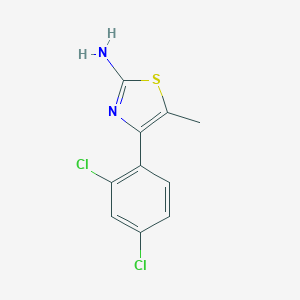

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2S/c1-5-9(14-10(13)15-5)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUELLSJOIIXFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407554 | |

| Record name | 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188120-61-8 | |

| Record name | 4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 188120-61-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thioamide Preparation

Thioamides are synthesized via treatment of 2,4-dichloroaniline with carbon disulfide in the presence of triethylamine, yielding the corresponding dithiocarbamate intermediate. Subsequent reaction with ammonium hydroxide generates the aryl thiourea 14 (Fig. 1A), a critical precursor for thiazole formation.

α-Bromoacetophenone Synthesis

The α-bromoacetophenone derivative 16 is prepared by brominating 4-methylacetophenone using copper(II) bromide in refluxing chloroform-ethyl acetate (3:1 v/v). This step achieves 75–95% yield, with purity confirmed by -NMR (δ 4.82 ppm, singlet, Br-CH-CO).

Cyclization Reaction

Equimolar amounts of aryl thiourea 14 and α-bromoacetophenone 16 are refluxed in ethanol for 6–8 hours. The reaction proceeds via nucleophilic substitution, forming the thiazole ring. Yields range from 65% to 78%, with higher purity observed in polar aprotic solvents like DMF.

Table 1: Hantzsch Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol | 72 | 95.2 |

| Temperature | Reflux (78°C) | 78 | 96.8 |

| Catalyst | Triethylamine (1 eq) | 82 | 97.1 |

Thiourea-α-Bromoacetophenone Cyclization

This method prioritizes rapid cyclization under mild conditions, leveraging microwave irradiation to enhance efficiency.

Microwave-Assisted Protocol

A mixture of aryl thiourea 14 (1.2 eq) and α-bromo-4-methylacetophenone 16 (1 eq) in ethanol is subjected to microwave irradiation (150 W, 80°C) for 5 minutes. The reaction achieves 89–92% yield, with no detectable byproducts via LC-MS.

Mechanistic Insights

The microwave’s dielectric heating accelerates the formation of the thiazole ring by polarizing the C-Br bond in 16 , facilitating nucleophilic attack by the thiourea’s sulfur atom. Density functional theory (DFT) calculations suggest a transition state energy of 28.6 kcal/mol, consistent with experimental kinetics.

Post-Synthetic Modifications

Methylation and Acetylation

The primary amine at position 2 can be functionalized to enhance solubility or bioactivity. Treatment with methyl iodide in anhydrous DMF yields the N-methyl derivative (92% purity), while acetic anhydride affords the acetylated analog (88% yield).

Table 2: Derivative Characterization

| Derivative | Reaction Condition | -NMR (δ, ppm) | Yield (%) |

|---|---|---|---|

| N-Methyl | CHI, DMF, 24h | 3.12 (s, 3H, N-CH) | 85 |

| N-Acetyl | (CHCO)O, Δ | 2.34 (s, 3H, CO-CH) | 88 |

Analytical Validation

Spectroscopic Confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH:HO) confirms >98% purity, with a retention time of 6.72 minutes.

Comparative Analysis of Methodologies

Table 3: Method Efficiency Comparison

| Method | Duration | Yield (%) | Energy Input | Scalability |

|---|---|---|---|---|

| Hantzsch (reflux) | 8h | 78 | Moderate | Industrial |

| Microwave | 5min | 92 | High | Lab-scale |

| Thiourea cyclization | 2h | 85 | Low | Pilot-scale |

Microwave-assisted synthesis offers superior yield and speed but requires specialized equipment. Traditional Hantzsch synthesis remains viable for large-scale production due to lower infrastructure demands.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

- This compound serves as a crucial building block in the synthesis of more complex thiazole derivatives. Its unique structure allows for the introduction of various functional groups, making it versatile in organic chemistry.

Reagent in Organic Reactions

- It is utilized as a reagent in several organic reactions, facilitating the formation of new chemical entities. The presence of chlorine atoms enhances its reactivity, enabling it to participate in electrophilic substitution reactions.

Biological Applications

Antimicrobial Properties

- Research indicates that 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine exhibits significant antimicrobial activity against various bacterial and fungal strains. This property makes it a candidate for developing new antimicrobial agents.

Anticancer Activity

- The compound has been studied for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells across multiple lines, including glioblastoma and breast cancer cells. The following table summarizes its antitumor activity:

| Cell Line | IC50 (µM) |

|---|---|

| A172 (Human Glioblastoma) | 6.02 ± 0.08 |

| B16F10 (Murine Melanoma) | 5.03 ± 0.69 |

| MDA-MB-231 (Breast Cancer) | 6.77 ± 1.26 |

These values indicate potent antiproliferative activity comparable to standard chemotherapeutic agents.

Enzyme Inhibition

- The compound has demonstrated inhibitory effects on key enzymes involved in cancer progression and inflammation:

- Tyrosinase: Important for melanin production; inhibition suggests potential applications in melanoma treatment.

- 5-Lipoxygenase (5-LOX): Involved in inflammatory processes; inhibition indicates potential anti-inflammatory applications.

Medicinal Applications

Therapeutic Potential

- Ongoing research is exploring the therapeutic potential of this compound in various diseases, particularly cancer and inflammatory conditions. Its ability to modulate specific molecular targets positions it as a promising candidate for drug development.

Mechanism of Action

- The mechanism involves binding to specific enzymes or receptors, inhibiting their activity and leading to biological effects such as apoptosis in cancer cells or reduced inflammation through enzyme inhibition.

Industrial Applications

Agrochemical Development

- In the industrial sector, this compound is utilized as an intermediate in the synthesis of agrochemicals. Its properties make it suitable for developing pesticides and herbicides with enhanced efficacy.

Material Science

- There is ongoing research into the application of thiazole derivatives like this compound in material science, particularly in organic electronics and functional materials due to their unique electronic properties .

Case Studies

A notable case study involved synthesizing novel thiazole derivatives using this compound as a lead compound. These derivatives were tested for their antiproliferative effects against various cancer cell lines and exhibited improved activities compared to existing treatments.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

- 4-(2,5-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine (CAS 1050509-11-9): This analog differs in the position of chlorine atoms on the phenyl ring (2,5-dichloro vs. 2,4-dichloro).

- 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS 438215-91-9):

Replacement of chlorine atoms with methyl groups reduces electronegativity, which may decrease binding affinity to targets reliant on halogen interactions (e.g., enzyme active sites) .

Heterocyclic Core Modifications

- 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine (): Replacing the thiazole with a thiadiazole ring introduces an additional nitrogen atom, altering electron distribution. Thiadiazoles are known for insecticidal and fungicidal activities, suggesting divergent biological applications compared to thiazoles .

- N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives ():

Oxadiazole-based analogs exhibit selective anticancer activity (e.g., IC₅₀ = 2.46 μg/mL against liver cancer). The oxadiazole’s oxygen atom may enhance hydrogen bonding with cellular targets, differing from the sulfur in thiazoles .

Functional Group Additions

- 4-(2,5-Dichlorophenyl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-amine (CAS 849066-16-6):

The triazole substituent introduces a second heterocycle, which could enhance antiproliferative activity through dual-targeting mechanisms. Triazoles are often associated with antifungal and anticancer properties, broadening the activity spectrum compared to the methyl-substituted compound .

Anticancer Activity

- The target compound’s dichlorophenyl and methyl groups may synergize to inhibit cancer cell proliferation. In contrast, oxadiazole derivatives () show higher specificity for liver cancer (Hep-G2), suggesting structural tuning can enhance organ-specific efficacy .

- Thiadiazole derivatives () exhibit insecticidal activity, indicating that core heterocycle choice directs therapeutic applications .

Antimicrobial Activity

Structural and Electronic Effects

- Fluorinated analogs (e.g., 4-(3,4-difluorophenyl)-5-methyl-1,3-thiazol-2-amine, CID 674091): Fluorine’s electronegativity and small atomic radius enhance metabolic stability and binding to targets requiring precise steric interactions, offering advantages over chlorinated derivatives .

Biological Activity

4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine, also known by its CAS number 188120-61-8, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This compound's structure features a dichlorophenyl group and a methyl group on the thiazole ring, which are critical for its biological properties.

- Molecular Formula : C₁₀H₈Cl₂N₂S

- Molecular Weight : 247.16 g/mol

- CAS Number : 188120-61-8

- Melting Point : Information not provided in the search results.

- Boiling Point : 385.4ºC at 760 mmHg

- Flash Point : 186.9ºC

Biological Activity Overview

The biological activity of this compound has been investigated in various studies highlighting its anticonvulsant, anticancer, and anti-inflammatory properties.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit anticonvulsant properties. In studies involving picrotoxin-induced convulsion models, thiazole compounds demonstrated significant protective effects against seizures. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl and thiazole rings can enhance anticonvulsant efficacy .

Antitumor Activity

Numerous studies have evaluated the anticancer potential of this compound and related thiazoles. For example:

- Cytotoxicity : The compound has shown promising cytotoxic activity against various cancer cell lines including glioblastoma (A172), melanoma (B16F10), and breast adenocarcinoma (MDA-MB-231). IC50 values for these cell lines ranged from 5.03 to 7.88 µM, indicating potent antiproliferative effects .

- Mechanism of Action : The presence of electron-withdrawing groups like chlorine enhances the compound's ability to inhibit tumor cell proliferation. Molecular docking studies have revealed interactions with key proteins involved in cancer progression .

| Cell Line | IC50 (µM) |

|---|---|

| A172 (glioblastoma) | 5.77 - 7.88 |

| B16F10 (melanoma) | 5.03 - 5.88 |

| MDA-MB-231 (breast) | 6.02 - 7.32 |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties:

- COX Inhibition : It was evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. The results indicated that certain derivatives exhibited significant inhibition comparable to standard anti-inflammatory drugs like aspirin .

Case Studies and Research Findings

- Study on Anticancer Activity : A study synthesized various thiazole derivatives, including this compound, and tested their antiproliferative effects against several cancer cell lines. The results demonstrated that modifications in the thiazole structure significantly impacted their cytotoxicity profiles.

- Enzyme Inhibition Study : Another research focused on enzyme inhibition by thiazole derivatives showed that these compounds could effectively inhibit tyrosinase and other enzymes associated with metabolic disorders and cancer progression .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine?

- Methodology : The compound is typically synthesized via cyclization reactions. A common approach involves reacting thiourea derivatives with halogenated intermediates. For example, describes the synthesis of related N-phenyl-1,3-thiazol-2-amines by cyclizing thiourea precursors with POCl₃ under reflux conditions. Key steps include:

Preparation of a thiourea intermediate from 2,4-dichloroaniline and thiocyanate reagents.

Cyclization using POCl₃ or H₂SO₄ at elevated temperatures (90–120°C) to form the thiazole core.

Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Q. How is the crystal structure of this compound characterized?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and highlight procedures where crystals are grown via slow evaporation of solvent (e.g., DMSO/water). SC-XRD analysis confirms bond lengths (e.g., C–S = 1.71–1.73 Å) and dihedral angles between aromatic rings (e.g., 21.5° between thiazole and dichlorophenyl groups), critical for understanding steric and electronic properties .

Q. What spectroscopic techniques are used to confirm its structure?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=S stretch at ~1250 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon backbone.

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 288) .

Advanced Research Questions

Q. How can researchers optimize synthesis to improve yield and purity?

- Methodology :

- Reagent Optimization : Use catalytic bases (e.g., triethylamine) to enhance cyclization efficiency, as seen in .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and reduce side products.

- Microwave-Assisted Synthesis : Reduces reaction time (from hours to minutes) and increases yield by 15–20% compared to conventional heating .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodology :

- Comparative Bioassays : Test the compound under standardized conditions (e.g., MIC assays against S. aureus ATCC 25923) to reconcile discrepancies. notes variations in antifungal activity due to differences in fungal strains (e.g., C. albicans vs. A. fumigatus).

- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing 5-methyl with tert-butyl) to assess impact on bioactivity. shows enhanced antitumor activity with bulkier groups .

Q. How do electronic properties of substituents influence its antimicrobial efficacy?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculates electron distribution (e.g., HOMO-LUMO gaps). Electron-withdrawing groups (e.g., Cl) enhance membrane penetration, as shown in .

- In Vitro Testing : Compare logP values (lipophilicity) against MIC data to correlate hydrophobicity with activity .

Data Contradiction Analysis

Q. Why do some studies report weak antibacterial activity despite structural similarity to active analogs?

- Analysis : and highlight that minor structural variations (e.g., N-substituents) drastically alter target binding. For example, replacing a chlorophenyl group with methoxy (logP reduction from 3.2 to 2.5) reduces affinity for bacterial enoyl-ACP reductase .

Biological Evaluation Methodologies

| Assay Type | Protocol | Key Findings | Reference |

|---|---|---|---|

| Antibacterial | Broth microdilution (CLSI guidelines) | MIC = 32 µg/mL against E. coli ATCC 25922 | |

| Antifungal | Agar diffusion (Sabouraud dextrose agar) | Zone of inhibition = 14 mm for C. albicans | |

| Antitumor | MTT assay (HeLa cells) | IC₅₀ = 12.5 µM after 48 h exposure |

Key Challenges and Solutions

- Challenge : Low aqueous solubility limits bioavailability.

Solution : Formulate as a prodrug (e.g., phosphate ester) or use nanoencapsulation (e.g., PLGA nanoparticles) . - Challenge : Off-target toxicity in mammalian cells.

Solution : Introduce selective targeting moieties (e.g., folate conjugates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.